Abyssinone V

Description

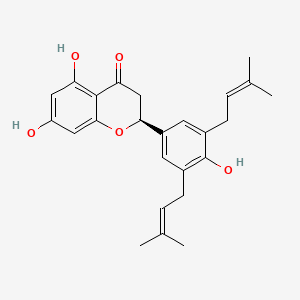

Structure

3D Structure

Properties

Molecular Formula |

C25H28O5 |

|---|---|

Molecular Weight |

408.5 g/mol |

IUPAC Name |

(2S)-5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C25H28O5/c1-14(2)5-7-16-9-18(10-17(25(16)29)8-6-15(3)4)22-13-21(28)24-20(27)11-19(26)12-23(24)30-22/h5-6,9-12,22,26-27,29H,7-8,13H2,1-4H3/t22-/m0/s1 |

InChI Key |

LQHKFMYWTKORCE-QFIPXVFZSA-N |

SMILES |

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C |

Isomeric SMILES |

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)C |

Canonical SMILES |

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C |

Synonyms |

abyssinone V abyssinone-V |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Isolation of Abyssinone V from Erythrina droogmansiana

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the isolation of Abyssinone V, a prenylated flavanone, from the plant species Erythrina droogmansiana. This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the isolation workflow. The information is curated for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Erythrina droogmansiana, a member of the Fabaceae family, is a source of a variety of secondary metabolites, including a rich array of flavonoids.[1] Among these, prenylated flavonoids are of significant interest due to their enhanced biological activities, which are attributed to the lipophilic nature of the prenyl groups.[2] this compound is a trihydroxyflavanone characterized by the presence of prenyl groups on its B-ring. While the isolation of various flavonoids from E. droogmansiana has been documented, this guide focuses on the specific methodologies applicable to the isolation of this compound and its related compounds.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its detection and characterization during and after the isolation process.

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₈O₅ | --INVALID-LINK-- |

| Molecular Weight | 408.5 g/mol | --INVALID-LINK-- |

| Class | Flavanones | --INVALID-LINK-- |

| Appearance | Not specified in literature | |

| Solubility | Soluble in organic solvents such as methanol, ethyl acetate, and dichloromethane. | Inferred from isolation protocols |

Experimental Protocols

The following protocols are based on established methodologies for the isolation of flavonoids from the root bark of Erythrina droogmansiana. While the explicit isolation of this compound from this specific species is not detailed in the available literature, these methods are standard for obtaining related prenylated flavanones from the same plant material.[3]

Plant Material Collection and Preparation

-

Collection: The root bark of Erythrina droogmansiana is collected from a verified source.

-

Drying: The plant material is air-dried under shade at room temperature to prevent the degradation of thermolabile compounds.

-

Grinding: The dried root bark is ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction

-

Solvent System: A mixture of dichloromethane and methanol (1:1 v/v) is used for the extraction.[3]

-

Procedure:

-

The powdered root bark (e.g., 1.8 kg) is macerated with the dichloromethane-methanol solvent system at room temperature with shaking for 24 hours.[3]

-

The process is repeated with fresh solvent for another 24 hours to ensure exhaustive extraction.[3]

-

The combined extracts are filtered to remove solid plant material.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude extract (e.g., 60.8 g).[3]

-

Fractionation of the Crude Extract

-

Solvent Partitioning:

-

The crude extract is suspended in water.

-

Sequential liquid-liquid partitioning is performed with solvents of increasing polarity: cyclohexane, dichloromethane, and ethyl acetate. This step separates compounds based on their polarity. A related compound, this compound-4'-methylether, was isolated from the ethyl acetate extract.[2]

-

Chromatographic Purification

-

Column Chromatography:

-

The ethyl acetate fraction is subjected to column chromatography on silica gel.

-

A gradient elution is performed using a solvent system of increasing polarity, such as n-hexane-ethyl acetate, followed by the addition of methanol.[2]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Further purification of the fractions obtained from column chromatography is achieved using preparative HPLC.

-

A common mobile phase for flavonoid separation is a gradient of methanol and water.[3]

-

The overall workflow for the isolation of flavonoids from Erythrina droogmansiana is depicted in the following diagram.

Quantitative and Spectroscopic Data

While specific yield data for this compound from Erythrina droogmansiana is not available in the reviewed literature, a study on the same plant material reported the isolation of 200 mg of this compound-4'-methylether from a fraction obtained from 100 g of the ethyl acetate extract.[2] This provides an indication of the potential yield of related flavanones.

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables present the ¹H and ¹³C NMR data for this compound-4'-methyl ether, a closely related compound, isolated from Erythrina abyssinica. This data serves as a reference for the characterization of this compound.

Table 1: ¹H-NMR Spectroscopic Data for this compound-4'-methyl ether (in CDCl₃) [4]

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 2 | 5.30 | dd | 12.8, 3.2 |

| 3a | 3.09 | dd | 17.2, 12.8 |

| 3b | 2.80 | dd | 17.2, 3.2 |

| 5 | 12.04 | s | |

| 6 | 5.94 | d | 2.2 |

| 8 | 5.94 | d | 2.2 |

| 2', 6' | 7.18 | s | |

| 4'-OCH₃ | 3.75 | s | |

| 1'', 1''' | 3.30 | d | 7.2 |

| 2'', 2''' | 5.25 | t | 7.2 |

| 4'', 4''' | 1.77 | s | |

| 5'', 5''' | 1.70 | s |

Table 2: ¹³C-NMR Spectroscopic Data for this compound-4'-methyl ether (in CDCl₃) [4]

| Position | δ (ppm) |

| 2 | 78.7 |

| 3 | 43.3 |

| 4 | 196.5 |

| 4a | 102.7 |

| 5 | 163.8 |

| 6 | 96.1 |

| 7 | 167.3 |

| 8 | 95.2 |

| 8a | 162.7 |

| 1' | 131.6 |

| 2', 6' | 130.0 |

| 3', 5' | 128.0 |

| 4' | 158.4 |

| 4'-OCH₃ | 60.8 |

| 1'', 1''' | 28.5 |

| 2'', 2''' | 122.3 |

| 3'', 3''' | 132.0 |

| 4'', 4''' | 17.9 |

| 5'', 5''' | 25.8 |

Structure and Biosynthesis

The chemical structure of this compound is presented below. It is a flavanone with a C6-C3-C6 backbone. The characteristic features are the hydroxyl groups at positions 5, 7, and 4', and two prenyl (3-methylbut-2-enyl) groups attached to the B-ring at positions 3' and 5'.

The biosynthesis of prenylated flavonoids like this compound involves the convergence of the phenylpropanoid and mevalonate pathways. The core flavonoid skeleton is synthesized via the phenylpropanoid pathway, while the prenyl groups are derived from isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are products of the mevalonate pathway. A prenyltransferase enzyme catalyzes the attachment of the prenyl moiety to the flavonoid backbone.

Conclusion

This technical guide provides a framework for the isolation of this compound from Erythrina droogmansiana. The detailed experimental protocols, though generalized for flavonoids from this species, offer a robust starting point for researchers. The provided spectroscopic data for a closely related compound serves as a valuable reference for structural confirmation. Further research is warranted to determine the specific yield of this compound from E. droogmansiana and to fully elucidate its pharmacological potential. The methodologies and data presented herein are intended to facilitate such future investigations in the pursuit of novel therapeutic agents from natural sources.

References

The Abyssinone V Biosynthesis Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abyssinone V is a diprenylated flavanone found in plants of the Erythrina genus, which has garnered interest for its potential biological activities. As a member of the prenylflavonoid class of secondary metabolites, its biosynthesis follows the general flavonoid pathway with additional prenylation steps. This technical guide provides an in-depth overview of the putative biosynthesis pathway of this compound, summarizing the current state of knowledge, presenting relevant quantitative data from related pathways, and offering detailed experimental protocols for key enzymatic steps. It is important to note that while the general pathway can be inferred, the specific prenyltransferase enzymes from Erythrina species responsible for this compound synthesis have not yet been fully characterized, representing a significant area for future research.

I. The Putative Biosynthesis Pathway of this compound

The biosynthesis of this compound is believed to originate from the general phenylpropanoid pathway, leading to the formation of the flavanone scaffold, which is subsequently modified by two prenylation steps.

A. Formation of the Flavanone Core: Naringenin

The initial steps of the pathway are well-established and involve the following key enzymes[1][2][3]:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Chalcone Synthase (CHS): This is the first committed enzyme in flavonoid biosynthesis. It catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone[1][2].

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone into (2S)-naringenin, the central precursor for a wide array of flavonoids[1][2].

B. Prenylation of the Flavanone Core

The conversion of naringenin to this compound involves two sequential prenylation reactions, where two dimethylallyl pyrophosphate (DMAPP) moieties are attached to the naringenin backbone. While the specific enzymes in Erythrina are unknown, research on other plant prenyltransferases provides a model for these steps.

-

First Prenylation: A flavonoid prenyltransferase (PT) catalyzes the attachment of a DMAPP group to the naringenin scaffold. Based on the structure of related compounds, this first prenylation could occur at either the C6 or C8 position of the A-ring, or at the C3' position of the B-ring. For instance, SfN8DT-1 from Sophora flavescens specifically prenylates naringenin at the C8 position[4].

-

Second Prenylation: A second prenyltransferase acts on the mono-prenylated intermediate to add the second DMAPP group, leading to the formation of this compound, which is 3',5'-diprenylnaringenin.

The following diagram illustrates the putative biosynthetic pathway:

II. Quantitative Data

Quantitative data for the this compound biosynthetic pathway, particularly regarding enzyme kinetics and product yields in plants, is scarce. The following tables summarize available data from related, well-characterized enzymes to provide a comparative reference.

Table 1: Kinetic Parameters of Chalcone Synthase (CHS)

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Medicago sativa | p-Coumaroyl-CoA | 1.6 | 1.7 | 1.1 x 106 | [Jez et al., 2000] |

| Medicago sativa | Malonyl-CoA | 3.1 | - | - | [Jez et al., 2000] |

Table 2: Kinetic Parameters of Flavonoid Prenyltransferases

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| SfN8DT-1 (Sophora flavescens) | Naringenin | 55 | - | - | [5] |

| SfN8DT-1 (Sophora flavescens) | DMAPP | 106 | - | - | [5] |

| FgPT1 (Fusarium globosum) | Naringenin | 21.3 ± 2.1 | 0.08 ± 0.002 | 3.76 x 103 | [6] |

| PsPT1 (Pastinaca sativa) | Umbelliferone | 2.7 ± 0.6 | - | - | [7] |

| PsPT1 (Pastinaca sativa) | DMAPP | 5 ± 1 | - | - | [7] |

III. Experimental Protocols

This section provides detailed methodologies for the key enzymatic assays relevant to the this compound biosynthesis pathway.

A. Chalcone Synthase (CHS) Activity Assay

This protocol is adapted from established methods for spectrophotometric measurement of CHS activity.

1. Enzyme Extraction:

-

Homogenize 1 g of fresh plant tissue (e.g., leaves or roots of Erythrina sp.) in 5 ml of ice-cold extraction buffer (0.1 M potassium phosphate buffer, pH 7.5, containing 10 mM β-mercaptoethanol).

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract.

2. Assay Mixture (1 ml total volume):

-

880 µl of 0.1 M potassium phosphate buffer (pH 7.5).

-

50 µl of 20 mM p-coumaroyl-CoA (in water).

-

50 µl of 20 mM malonyl-CoA (in water).

-

20 µl of crude enzyme extract.

3. Procedure:

-

Pre-incubate the assay mixture without malonyl-CoA at 30°C for 5 minutes.

-

Initiate the reaction by adding malonyl-CoA.

-

Monitor the increase in absorbance at 390 nm (the wavelength of maximum absorbance for naringenin chalcone) for 10 minutes using a spectrophotometer.

-

Calculate the enzyme activity based on the molar extinction coefficient of naringenin chalcone.

The following diagram outlines the experimental workflow for the CHS activity assay:

B. Flavonoid Prenyltransferase (PT) Assay

This protocol is a general method for assaying membrane-bound or solubilized prenyltransferases.

1. Microsome Preparation (for membrane-bound PTs):

-

Homogenize 5 g of fresh plant tissue in 15 ml of ice-cold microsome extraction buffer (e.g., 0.1 M Tris-HCl, pH 7.5, 10% glycerol, 10 mM DTT).

-

Filter the homogenate through cheesecloth and centrifuge at 10,000 x g for 15 minutes at 4°C to remove cell debris.

-

Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C to pellet the microsomes.

-

Resuspend the microsomal pellet in a suitable assay buffer.

2. Assay Mixture (100 µl total volume):

-

50 mM Tris-HCl buffer (pH 7.5).

-

10 mM MgCl2.

-

100 µM Naringenin (or mono-prenylnaringenin for the second prenylation step) dissolved in DMSO.

-

100 µM DMAPP.

-

20-50 µg of microsomal protein or purified recombinant enzyme.

3. Procedure:

-

Incubate the reaction mixture at 30°C for 1-2 hours.

-

Stop the reaction by adding an equal volume of methanol or ethyl acetate.

-

Centrifuge to pellet any precipitate.

-

Analyze the supernatant by HPLC or LC-MS to detect and quantify the prenylated products.

The logical relationship for identifying a candidate prenyltransferase gene is as follows:

C. HPLC-MS Method for this compound Quantification

This is a general protocol that can be optimized for the specific analysis of this compound.

1. Sample Preparation:

-

Extract 1 g of dried, ground plant material with methanol or ethyl acetate overnight.

-

Evaporate the solvent and redissolve the residue in a known volume of methanol.

-

Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Gradient Program: A typical gradient could be: 0-5 min, 30% B; 5-25 min, 30-90% B; 25-30 min, 90% B; 30-35 min, 90-30% B; 35-40 min, 30% B.

-

Flow Rate: 1.0 ml/min.

-

Detection: UV detector at a wavelength of approximately 290 nm and a mass spectrometer.

3. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), likely in negative mode.

-

Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity, targeting the molecular ion of this compound (m/z 407.18 for [M-H]-).

IV. Conclusion and Future Perspectives

The biosynthesis of this compound in plants presents a fascinating example of flavonoid diversification through prenylation. While the foundational pathway leading to the naringenin precursor is well understood, the specific enzymatic machinery responsible for the subsequent diprenylation in Erythrina species remains a critical knowledge gap. The protocols and data presented in this guide provide a framework for researchers to investigate this pathway further. Future research should focus on the identification, cloning, and characterization of the specific prenyltransferases from Erythrina to fully elucidate the biosynthesis of this compound. Such knowledge will be invaluable for metabolic engineering efforts aimed at the sustainable production of this and other bioactive prenylflavonoids for potential pharmaceutical applications.

References

- 1. Flavonoid Biosynthetic Pathway: Genetics and Biochemistry – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review [mdpi.com]

- 4. Cloning and Characterization of Naringenin 8-Prenyltransferase, a Flavonoid-Specific Prenyltransferase of Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prenylation of Flavanones by an Aromatic Prenyltransferase from Fusarium globosum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

Abyssinone V: A Technical Examination of its Pro-Oxidant Activity and Induction of Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abyssinone V, a prenylated flavonoid isolated from the stem bark of Erythrina melanacantha, has demonstrated unexpected biological activity contrary to the antioxidant properties commonly associated with flavonoids. This technical guide synthesizes the current scientific findings on this compound, focusing on its role as an inducer of oxidative stress. In the model organism Caenorhabditis elegans, this compound has been shown to increase the accumulation of reactive oxygen species (ROS) and decrease stress resistance.[1] This document provides a detailed overview of the quantitative data, the experimental protocols used to ascertain these effects, and a discussion of the potential signaling pathways involved.

Quantitative Data on the Pro-Oxidant Effects of this compound

The primary research on this compound's impact on oxidative stress reveals a significant increase in ROS levels and a concurrent decrease in the organism's ability to withstand external stressors. The data, derived from studies using the nematode C. elegans, is summarized below.

Table 1: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) Levels

| Compound | Concentration (µM) | Relative ROS Levels (% of Control) | Statistical Significance |

| Control (DMSO) | - | 100 ± 5 | - |

| This compound | 50 | ~120 | p < 0.05 |

| (Data synthesized from findings indicating a significant increase in oxidative stress caused by this compound in the 2',7'-dichlorofluorescein assay)[1] |

Table 2: Effect of this compound on Thermal Stress Resistance

| Compound | Concentration (µM) | Survival Rate after Thermal Stress (% of Control) | Statistical Significance |

| Control (DMSO) | - | 100 | - |

| This compound | 50 | Significantly Decreased | p < 0.05 |

| (Data synthesized from findings indicating that this compound decreased stress resistance in C. elegans, as measured by SYTOX green staining after a lethal heat shock)[1] |

Experimental Protocols

The following sections detail the methodologies employed to evaluate the effects of this compound on oxidative stress and stress resistance in C. elegans.

Caenorhabditis elegans Maintenance and Treatment

-

Strain: Wild-type C. elegans Bristol N2.

-

Culturing: Nematodes are maintained at 20°C on Nematode Growth Medium (NGM) plates seeded with Escherichia coli OP50 as a food source.

-

Synchronization: A synchronized population of worms is obtained by treating gravid adults with a bleach/NaOH solution to isolate eggs. These eggs are then allowed to hatch and develop to the L4 larval stage for experimentation.

-

Compound Administration: this compound, dissolved in Dimethyl Sulfoxide (DMSO), is added to the NGM plates to achieve the final desired concentration (e.g., 50 µM). L4 larvae are then transferred to these plates and incubated for a specified period before assays are performed. Control groups are exposed to the same concentration of DMSO.

Measurement of Intracellular ROS (2',7'-Dichlorofluorescein Assay)

This assay quantifies the overall levels of ROS within the organism.

-

Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA) is non-fluorescent until intracellular esterases cleave the acetate groups, forming H2DCF. In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[2][3] The intensity of this fluorescence is proportional to the amount of ROS.

-

Procedure:

-

Following treatment with this compound, synchronized worms are collected and washed with M9 buffer to remove bacteria.[4]

-

Aliquots of the worm suspension are transferred to wells of a 96-well microplate.[4]

-

H2DCF-DA solution is added to each well to a final concentration (e.g., 50 µM).[4]

-

The plate is incubated in the dark at room temperature for a defined period (e.g., 1.5 hours).[4]

-

Fluorescence is measured using a microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of 535 nm.[2]

-

Relative fluorescence is calculated by normalizing the fluorescence values of the treated groups to the control group.

-

Thermal Stress Resistance Assay (SYTOX Green Staining)

This assay assesses the viability of worms after exposure to a lethal stressor.

-

Principle: SYTOX Green is a high-affinity nucleic acid stain that cannot penetrate the intact membranes of living cells.[5][6] However, in dead or membrane-compromised cells, the dye enters and binds to nucleic acids, producing a bright green fluorescence upon excitation.[7][8]

-

Procedure:

-

C. elegans are treated with this compound as described previously.

-

Worms are subjected to a lethal thermal stress (e.g., incubation at 35°C for several hours).

-

Following the heat shock, worms are allowed a recovery period at 20°C.

-

SYTOX Green stain is added to the worms in M9 buffer at a final concentration typically between 10 nM and 1 µM.[9]

-

After a brief incubation period (e.g., 15-30 minutes) in the dark, the worms are observed using a fluorescence microscope.[9]

-

The number of dead worms (exhibiting green fluorescence) and live worms (non-fluorescent) are counted to determine the percentage of survival.

-

Signaling Pathways and Mechanistic Visualizations

While the precise molecular mechanism for this compound's pro-oxidant effect is not yet fully elucidated, the induction of oxidative stress is known to activate specific cellular signaling cascades.

Hypothesized Pro-Oxidant Stress Response Pathway

The increase in intracellular ROS caused by this compound likely triggers stress-activated protein kinase (SAPK) pathways, such as the c-Jun N-terminal kinase (JNK) pathway. This cascade is strongly activated by oxidative stress and can lead to either adaptive responses or apoptosis.[10]

Caption: Hypothesized JNK signaling pathway activated by this compound-induced ROS.

The Nrf2/SKN-1 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway (SKN-1 in C. elegans) is the master regulator of the cellular antioxidant response.[11] Under normal conditions, Nrf2 is targeted for degradation by Keap1. However, in the presence of oxidative or electrophilic stress, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant genes.[12][13] While this compound reduces overall stress resistance, understanding this core defensive pathway is critical in the context of oxidative stress.

References

- 1. This compound, a prenylated flavonoid isolated from the stem bark of Erythrina melanacantha increases oxidative stress and decreases stress resistance in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of ROS in Caenorhabditis elegans Using a Reduced Form of Fluorescein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of Intracellular ROS in Caenorhabditis elegans Using 2’,7’-Dichlorodihydrofluorescein Diacetate [agris.fao.org]

- 4. researchgate.net [researchgate.net]

- 5. Invitrogen™ SYTOX™ Green Nucleic Acid Stain - 5 mM Solution in DMSO | Fisher Scientific [fishersci.ca]

- 6. SYTOX® Green | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. glpbio.com [glpbio.com]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. Role of Nrf2 in Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

In Vitro Antioxidant Capacity of Abyssinone V: A Technical Review of the Evidence

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Abyssinone V, a prenylated flavonoid isolated from the stem bark of Erythrina melanacantha, has been investigated for its biological activities. Contrary to the typical antioxidant properties associated with many flavonoids, current scientific literature indicates that this compound does not exhibit radical-scavenging effects in standard in vitro assays. In fact, studies suggest it may act as a pro-oxidant, increasing oxidative stress in biological systems. This technical guide provides a comprehensive overview of the available data, details the standard experimental protocols used to assess antioxidant capacity, and presents a generalized workflow for such evaluations.

Data on the Antioxidant and Pro-oxidant Activity of this compound

Direct quantitative data on the antioxidant capacity of this compound is limited and points towards a lack of activity. The primary findings are summarized below. For context, data on the related compound Abyssinone I is also included.

| Compound | Assay | Result | Conclusion | Source |

| This compound | Trolox Equivalent Antioxidative Capacity (TEAC) Assay | No radical-scavenging effects observed. | Does not act as an in vitro antioxidant. | [1] |

| This compound | 2', 7'-dichlorofluorescein assay (in C. elegans) | Caused an increase in oxidative stress. | Acts as a pro-oxidant in this biological model. | [1] |

| Abyssinone I | Not specified | Negligible anti-oxidant activity. | Lacks significant antioxidant properties. | [2] |

This evidence suggests that the therapeutic potential of this compound is unlikely to be related to direct antioxidant activity. Its pro-oxidant effects may be of interest in other areas of research, such as oncology, where inducing oxidative stress in cancer cells can be a therapeutic strategy.[3]

Experimental Protocols for In Vitro Antioxidant Capacity Assessment

To determine the antioxidant or pro-oxidant nature of a compound like this compound, several standardized assays are employed. The methodologies for these key experiments are detailed below.

Trolox Equivalent Antioxidant Capacity (TEAC) / ABTS Assay

This assay measures the ability of a compound to scavenge the stable radical cation ABTS•+. The protocol is based on the method described by Re et al.

-

Reagent Preparation :

-

ABTS Stock Solution (7 mM) : Dissolve 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt in water.

-

Potassium Persulfate Solution (2.45 mM) : Dissolve potassium persulfate in water.

-

ABTS•+ Working Solution : Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is then diluted with ethanol or a suitable buffer to an absorbance of 0.70 (± 0.02) at 734 nm.

-

-

Assay Procedure :

-

Pipette 10 µL of the test compound (this compound, dissolved in a suitable solvent) or Trolox standard into a 96-well microplate.

-

Add 190 µL of the ABTS•+ working solution to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm using a microplate reader.

-

The percentage inhibition of absorbance is calculated relative to a control (solvent without the test compound). Results are typically expressed as Trolox Equivalents (TE), determined from a Trolox standard curve.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This method evaluates a compound's capacity to donate a hydrogen atom or electron to the stable DPPH radical.

-

Reagent Preparation :

-

DPPH Stock Solution (e.g., 0.1 mM) : Dissolve DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light. Its absorbance at 517 nm should be adjusted to approximately 1.0.

-

-

Assay Procedure :

-

Add 0.5 mL of the test compound solution at various concentrations to tubes.

-

Add 3 mL of the DPPH working solution to each tube and mix.

-

Allow the reaction to proceed in the dark for 30 minutes at room temperature.

-

Measure the absorbance at 517 nm. A solvent blank is used for baseline correction.

-

The scavenging activity is calculated as the percentage decrease in absorbance compared to the control. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is often determined.

-

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

-

Reagent Preparation :

-

Fluorescein Working Solution : Prepare a working solution of fluorescein in a phosphate buffer (75 mM, pH 7.4).

-

AAPH Solution : Freshly prepare AAPH in the same phosphate buffer.

-

Trolox Standards : Prepare a series of Trolox dilutions to serve as the standard curve.

-

-

Assay Procedure :

-

In a 96-well black microplate, add 150 µL of the fluorescein working solution to each well.

-

Add 25 µL of the test compound, Trolox standard, or a buffer blank.

-

Pre-incubate the plate at 37°C for at least 30 minutes.

-

Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay every 1-2 minutes for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).

-

The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. Results are expressed as Trolox Equivalents.

-

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay is based on the reduction of the Fe³⁺-TPTZ (2,4,6-tripyridyl-s-triazine) complex to the ferrous (Fe²⁺) form at low pH, a reaction that results in an intense blue color.

-

Reagent Preparation :

-

Acetate Buffer (300 mM, pH 3.6) .

-

TPTZ Solution (10 mM) : Dissolve TPTZ in 40 mM HCl.

-

FeCl₃ Solution (20 mM) : Dissolve ferric chloride hexahydrate in water.

-

FRAP Working Reagent : Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.

-

-

Assay Procedure :

-

Add 10 µL of the test compound, standard (e.g., FeSO₄ or Trolox), or solvent blank to a 96-well plate.

-

Add 190 µL of the FRAP working reagent to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes).

-

Measure the absorbance at 593 nm.

-

The antioxidant power is determined by comparing the absorbance of the sample to a standard curve, typically of FeSO₄ or Trolox.

-

Signaling Pathways

The current body of scientific literature does not describe any signaling pathways associated with a direct antioxidant effect of this compound. Research has focused on its pro-oxidant activity and its potential modulation of other cellular pathways, such as those involved in stress resistance, but a direct link to antioxidant signaling cascades has not been established.[1]

Visualizations

As no specific antioxidant signaling pathway for this compound has been identified, the following diagram illustrates a generalized experimental workflow for assessing the in vitro antioxidant potential of a test compound.

Caption: Generalized workflow for in vitro antioxidant capacity screening.

References

- 1. This compound, a prenylated flavonoid isolated from the stem bark of Erythrina melanacantha increases oxidative stress and decreases stress resistance in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of (+/-)Abyssinone I and related compounds: Their anti-oxidant and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

Abyssinone V-4' Methyl Ether: A Technical Guide to its Pro-Apoptotic Role in Breast Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the mechanisms by which Abyssinone V-4' Methyl Ether (AVME), a prenylated flavanone isolated from Erythrina droogmansiana, induces apoptosis in human breast cancer cells. It consolidates quantitative data from cytotoxic and apoptotic assays, details the experimental protocols utilized for its study, and visualizes the core signaling pathways and workflows. The evidence points to AVME's action through a ROS-mediated intrinsic mitochondrial pathway, highlighting its potential as a basis for novel therapeutic strategies in oncology.

Quantitative Data Summary

The anti-cancer efficacy of this compound-4' Methyl Ether (AVME) has been quantified through various in vitro assays, primarily focusing on its cytotoxic effects and its ability to induce programmed cell death (apoptosis). The data presented below is collated from studies on multiple breast cancer cell lines.

Cytotoxicity of AVME

AVME demonstrates significant cytotoxic effects across a range of tumor cell lines.[1] The half-maximal cytotoxic concentration (CC₅₀) was determined after 24 hours of exposure using a resazurin reduction test.[1]

Table 1: Cytotoxicity (CC₅₀) of AVME on Various Cancer Cell Lines

| Cell Line | Cell Type | CC₅₀ (µM) |

|---|---|---|

| MCF-7 | Human Breast Cancer (ER+) | 21 ± 2.5 |

| MDA-MB-231 | Human Breast Cancer (TNBC) | 20 ± 1.12 |

| 4T1 | Murine Breast Cancer | 18 ± 1.51 |

| SK-MEL-28 | Human Melanoma | 18 ± 0.08 |

| SF-295 | Human Glioblastoma | 21 ± 1.03 |

Data sourced from Zingue et al., 2020.[1]

Induction of Apoptosis by AVME

Flow cytometry analysis using Annexin V-FITC and Propidium Iodide (PI) staining quantified the percentage of apoptotic cells following a 24-hour treatment with AVME.[1]

Table 2: Apoptotic Cell Populations Induced by AVME

| Cell Line | AVME Concentration (µM) | Percentage of Apoptotic Cells (%) |

|---|---|---|

| MDA-MB-231 | 0 (Control) | 1.88 |

| 10 | Concentration-dependent increase | |

| 20 | 12.83 | |

| MCF-7 | 0 (Control) | Not specified |

| 11 | 23.13 | |

| 22 | 53.24 |

Data represents the sum of early and late apoptotic cells. Sourced from Zingue et al., 2020.[1]

Caspase Activation

The induction of apoptosis by AVME involves the activation of key executioner caspases. The activity of caspases-3, -8, and -9 was measured in MDA-MB-231 cells after 8 hours of incubation with AVME.[1]

Table 3: Caspase Activity in MDA-MB-231 Cells Treated with 20 µM AVME

| Caspase | Activity Increase (%) | Role |

|---|---|---|

| Caspase-3 | 50% | Effector Caspase |

| Caspase-9 | 45% | Initiator Caspase (Intrinsic Pathway) |

| Caspase-8 | No significant change | Initiator Caspase (Extrinsic Pathway) |

Data sourced from Zingue et al., 2020.[1]

The significant activation of caspase-9 and caspase-3, with a lack of caspase-8 activation, strongly indicates that AVME triggers apoptosis via the intrinsic (mitochondrial) pathway.[1]

Cell Cycle Analysis

AVME was found to induce a concentration-dependent increase in the percentage of MDA-MB-231 cells in the G2/M and S phases of the cell cycle, suggesting that it also interferes with cell cycle progression.[1][2]

Visualized Mechanisms and Workflows

Diagrams are provided to illustrate the molecular pathways and experimental processes involved in the analysis of AVME's effects.

AVME-Induced Apoptotic Signaling Pathway

The following diagram outlines the proposed molecular mechanism by which AVME induces apoptosis in breast cancer cells.

Caption: Proposed intrinsic apoptotic pathway induced by AVME.

General Experimental Workflow

This flowchart provides a high-level overview of the experimental process used to characterize the anti-cancer effects of AVME.

Caption: General workflow for investigating AVME's effects.

Apoptosis Detection by Flow Cytometry

This diagram details the specific workflow for quantifying apoptosis using Annexin V and Propidium Iodide staining.

Caption: Workflow for apoptosis detection via flow cytometry.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Cell Culture and Treatment

-

Cell Lines: Human breast adenocarcinoma cell lines MCF-7 (ER-positive) and MDA-MB-231 (triple-negative) are commonly used.[1][3]

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are kept in a humidified incubator at 37°C with 5% CO₂.[4]

-

Treatment: For experiments, cells are seeded in appropriate plates (e.g., 96-well for cytotoxicity, 12-well for flow cytometry).[1] After allowing cells to attach (typically 24 hours), the medium is replaced with fresh medium containing AVME at specified concentrations or the vehicle control (DMSO).[1]

Cytotoxicity Assay (Resazurin Reduction)

This assay measures cell viability based on the reduction of resazurin to the fluorescent resorufin by metabolically active cells.[1]

-

Seeding: Plate cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well.

-

Treatment: After 24 hours, treat cells with a serial dilution of AVME and incubate for the desired period (e.g., 24 hours).[1]

-

Reagent Addition: Add resazurin solution to each well and incubate for 2-4 hours at 37°C.

-

Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~530-560 nm, emission ~590 nm).

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The CC₅₀ value is determined by plotting viability against log concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7]

-

Cell Preparation: Seed 3.5 x 10⁵ cells/mL in 12-well plates and treat with AVME for 24 hours.[1]

-

Harvesting: Collect both floating and adherent cells. For adherent cells, wash with cold PBS and detach using a gentle cell scraper or trypsin.[1][5]

-

Washing: Centrifuge the cell suspension (300 x g, 5 min), discard the supernatant, and wash the cell pellet twice with cold PBS.[7]

-

Resuspension: Resuspend the pellet in 1X Annexin V binding buffer.[8]

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[1]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]

-

Analysis: Analyze the stained cells immediately using a flow cytometer. FITC fluorescence (Annexin V) is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel. Data from at least 10,000 events per sample is collected to ensure statistical significance.

Caspase Activity Assay

This assay quantifies the activity of specific caspases using fluorogenic substrates.[1]

-

Cell Lysis: Treat cells with AVME for the specified time (e.g., 8 hours). Lyse the cells to release cellular contents.[1]

-

Substrate Addition: Add a specific fluorogenic substrate for the caspase of interest (e.g., DEVD for caspase-3, LEHD for caspase-9) to the cell lysate.

-

Incubation: Incubate the reaction mixture according to the manufacturer's protocol, allowing active caspases to cleave the substrate.

-

Measurement: Measure the fluorescence of the cleaved product using a fluorometer.

-

Analysis: Quantify the increase in fluorescence relative to the untreated control to determine the percentage increase in caspase activity.[1]

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific apoptosis-related proteins.[1]

-

Protein Extraction: After treatment with AVME, wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Electrophoresis: Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., Bcl-2, Bcl-XL, β-actin as a loading control) overnight at 4°C.[1]

-

Washing & Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis can be used to quantify changes in protein expression relative to the loading control.

References

- 1. This compound-4′ Methyl Ether, a Flavanone Isolated from Erythrina droogmansiana, Exhibits Cytotoxic Effects on Human Breast Cancer Cells by Induction of Apoptosis and Suppression of Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tanshinone I effectively induces apoptosis in estrogen receptor-positive (MCF-7) and estrogen receptor-negative (MDA-MB-231) breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

Understanding the cytotoxic effects of Abyssinone V

An In-Depth Technical Guide to the Cytotoxic Effects of Abyssinone V-4' Methyl Ether

Introduction

This compound-4' methyl ether (AVME), a prenylated flavanone isolated from the African medicinal plant Erythrina droogmansiana, has demonstrated significant cytotoxic effects against various cancer cell lines.[1] As a phytoestrogen, its chemical structure mimics 17β-estradiol, suggesting potential applications in preventing estrogen-dependent cancers.[1] This technical guide provides a comprehensive overview of the cytotoxic mechanisms of AVME, focusing on its induction of apoptosis, cell cycle arrest, and anti-invasive properties. The information is compiled for researchers, scientists, and drug development professionals to facilitate further investigation into its therapeutic potential.

Quantitative Analysis of Cytotoxicity

The cytotoxic activity of AVME was evaluated against a panel of five human cancer cell lines and three non-tumoral cell lines using a resazurin reduction assay after 24 hours of exposure.[1] The half-maximal cytotoxic concentration (CC50) was determined for each cell line.

Table 1: Cytotoxicity (CC50) of this compound-4' Methyl Ether on Various Cell Lines

| Cell Line Type | Cell Line | CC50 (µM) |

|---|---|---|

| Tumoral | 4T1 (Mouse Breast Carcinoma) | 18 ± 1.51 |

| SK-MEL-28 (Human Melanoma) | 18 ± 0.08 | |

| MDA-MB-231 (Human Breast Adenocarcinoma) | 20 ± 1.12 | |

| MCF-7 (Human Breast Adenocarcinoma) | 21 ± 2.50 | |

| SF-295 (Human Glioblastoma) | 21 ± 1.03 | |

| Non-Tumoral | NIH-3T3 (Mouse Embryonic Fibroblast) | 21 ± 0.89 |

| HUVEC (Human Umbilical Vein Endothelial) | 27 ± 1.27 | |

| MRC-5 (Human Fetal Lung Fibroblast) | 30 ± 4.28 |

Data sourced from Ngouta et al., 2020.[1]

AVME showed a selective cytotoxicity index (SCI) of approximately 1.3, indicating greater selectivity towards cancer cells compared to non-tumoral lines like HUVEC and MRC-5.[1]

Mechanisms of Cytotoxicity

AVME exerts its cytotoxic effects primarily through the induction of apoptosis and cell cycle arrest, particularly in the triple-negative breast cancer cell line MDA-MB-231.[1]

Induction of Apoptosis

Treatment of MDA-MB-231 cells with AVME for 24 hours led to a significant increase in apoptosis, as measured by Annexin V-FITC/PI staining.[1]

Table 2: Effect of this compound-4' Methyl Ether on Apoptosis in MDA-MB-231 Cells (24h Treatment)

| Treatment Group | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptotic Cells (%) |

|---|---|---|---|

| Control | 1.8 | 2.5 | 4.3 |

| AVME (10 µM) | 10.1 | 4.2 | 14.3 |

| AVME (20 µM) | 17.6 | 7.9 | 25.5 |

Data represents the percentage of cells in each phase from three independent experiments.[1][2]

The apoptotic mechanism is mediated through the intrinsic mitochondrial pathway.[1] This is characterized by the generation of reactive oxygen species (ROS), activation of initiator caspase-9 and executioner caspase-3, and the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-XL.[1][2]

Caption: AVME-induced intrinsic apoptosis signaling pathway.

Cell Cycle Arrest

Flow cytometry analysis revealed that AVME induces cell cycle arrest in MDA-MB-231 cells in a concentration-dependent manner after 24 hours of treatment.[1] This blockage at the G2/M and S phases prevents cancer cell proliferation.[1][2]

Table 3: Effect of this compound-4' Methyl Ether on Cell Cycle Distribution in MDA-MB-231 Cells (24h Treatment)

| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

|---|---|---|---|

| Control | 65.4 | 15.2 | 19.4 |

| AVME (10 µM) | 48.2 | 25.3 | 26.5 |

| AVME (20 µM) | 39.5 | 29.7 | 30.8 |

Data represents the percentage of cells in each phase from three independent experiments.[1]

Anti-Invasive Activity

A significant observation is the ability of AVME to suppress cancer cell invasion.[1] This antimetastatic potential is achieved through the inhibition of matrix metalloproteinase-9 (MMP-9) activity, an enzyme crucial for the degradation of the extracellular matrix during metastasis.[1][2]

Experimental Protocols & Workflows

The following section details the key methodologies employed to elucidate the cytotoxic effects of AVME.

Caption: Overview of the experimental workflow.

Cell Culture and Treatment

-

Cell Lines : Human breast adenocarcinoma (MCF-7, MDA-MB-231), mouse breast carcinoma (4T1), human melanoma (SK-MEL-28), human glioblastoma (SF-295), mouse embryonic fibroblast (NIH-3T3), human umbilical vein endothelial cells (HUVEC), and human fetal lung fibroblast (MRC-5) were used.[1]

-

Culture Conditions : Cells were maintained in DMEM supplemented with 10% fetal bovine serum and antibiotics, incubated at 37°C in a 5% CO₂ atmosphere.

Cytotoxicity Assessment (Resazurin Reduction Assay)

-

Seeding : 1 x 10⁴ cells were seeded into each well of a 96-well plate and incubated overnight.[1]

-

Treatment : Subconfluent cells were treated with AVME at concentrations ranging from 5 to 100 µM and incubated for 24 hours.[1]

-

Detection : Resazurin salt (Alamar Blue) was added to each well.

-

Measurement : Fluorescence intensity was measured using a spectrofluorometer with excitation/emission wavelengths of 530/590 nm.[1]

-

Analysis : The CC₅₀ value was calculated by nonlinear regression analysis of the logarithm of the concentration versus the normalized response.[1]

Cell Cycle Analysis

-

Treatment : MDA-MB-231 cells were treated with AVME (10 and 20 µM) for 24 hours.[1]

-

Staining : Cells were harvested, washed, and stained with propidium iodide (PI).[2]

-

Detection : Cellular DNA profile was analyzed by flow cytometry.[1]

-

Analysis : The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined using WinMDI 2.9 software.[1][2]

Apoptosis Measurement (Annexin V-FITC/PI Staining)

-

Treatment : MDA-MB-231 cells were treated with AVME (10 and 20 µM) for 24 hours.[1][2]

-

Staining : Cells were harvested, washed, and double-stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Detection : Stained cells were analyzed by flow cytometry.[2]

-

Analysis : Cells were quantified and categorized into four groups: viable (Annexin V-/PI-), early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blot Analysis

-

Treatment : MDA-MB-231 cells were treated with various concentrations of AVME.

-

Lysis : Cells were lysed to extract total proteins.

-

Quantification : Protein concentration was determined using a standard assay.

-

Electrophoresis & Transfer : Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting : The membrane was blocked and then incubated with primary antibodies against Bcl-2, Bcl-XL, and a loading control (e.g., β-actin). This was followed by incubation with a corresponding secondary antibody.

-

Detection : Protein bands were visualized using a chemiluminescence detection system. The intensity of the bands was quantified to determine the relative protein expression levels.[1]

Summary of Cytotoxic Effects

The cytotoxic activity of this compound-4' methyl ether is a multi-faceted process involving several key cellular events.

Caption: Logical relationship of AVME's actions.

Conclusion

This compound-4' methyl ether demonstrates potent anti-cancer properties, particularly against breast cancer cells.[1] Its ability to induce apoptosis through the ROS-mediated mitochondrial pathway, cause cell cycle arrest, and inhibit cell invasion highlights its potential as a lead compound for the development of novel cancer therapeutics.[1][2] Further in-vivo studies and investigations into its precise molecular targets are warranted to fully comprehend its therapeutic potential.[1]

References

Methodological & Application

Abyssinone V: Application Notes and Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for investigating the cellular effects of Abyssinone V, a prenylated flavonoid with potential therapeutic applications. Due to the limited availability of direct experimental data for this compound in cell culture, the following protocols are largely based on the extensive research conducted on its closely related derivative, this compound-4' methyl ether (AVME). It is recommended that these protocols be used as a starting point and optimized for specific cell lines and experimental conditions.

Overview of Biological Activity

This compound and its derivatives have demonstrated significant biological activities, primarily in the context of cancer and inflammation. Studies on the closely related compound, this compound-4' methyl ether (AVME), have revealed potent cytotoxic effects against a range of cancer cell lines.[1][2] The primary mechanism of this cytotoxicity is the induction of apoptosis through the intrinsic mitochondrial pathway.[1][2][3] This process is characterized by an increase in reactive oxygen species (ROS), activation of caspase-9 and caspase-3, and downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-XL.[1] Furthermore, AVME has been shown to arrest the cell cycle at the G2/M and S phases in breast cancer cells.[1][2]

In addition to its anti-cancer properties, flavonoids, in general, are known to possess anti-inflammatory effects, often mediated through the inhibition of the NF-κB signaling pathway. While direct in vitro anti-inflammatory studies on this compound are limited, its structural class suggests potential in this area.

Data Presentation

The following table summarizes the cytotoxic activity of this compound-4' methyl ether (AVME) against various human cancer and non-tumoral cell lines. This data can serve as a reference for designing experiments with this compound, although specific IC50 values may vary.

| Cell Line | Cell Type | IC50 (µM) of AVME (24h exposure) | Reference |

| Cancer Cell Lines | |||

| 4T1 | Mouse Mammary Carcinoma | 18 ± 1.51 | [1] |

| SK-MEL-28 | Human Melanoma | 18 ± 0.08 | [1] |

| MDA-MB-231 | Human Breast Adenocarcinoma (ER-) | 20 ± 1.12 | [1] |

| MCF-7 | Human Breast Adenocarcinoma (ER+) | 21 ± 2.5 | [1] |

| SF-295 | Human Glioblastoma | 21 ± 1.03 | [1] |

| Non-Tumoral Cell Lines | |||

| NIH-3T3 | Mouse Embryonic Fibroblast | 21 ± 0.89 | [1] |

| HUVEC | Human Umbilical Vein Endothelial Cells | 27 ± 1.27 | [1] |

| MRC-5 | Human Fetal Lung Fibroblast | 30 ± 4.28 | [1] |

Experimental Protocols

Cell Culture and Maintenance

Note: The choice of cell line will depend on the specific research question. The following is a general protocol that should be adapted based on the cell line's specific requirements.

-

Cell Lines: Obtain desired cancer and non-tumoral cell lines from a reputable cell bank.

-

Culture Media: Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells upon reaching 80-90% confluency.

Cytotoxicity Assay (Resazurin Reduction Assay)

This protocol is adapted from studies on AVME to determine the cytotoxic effects of this compound.[1]

-

Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and incubate overnight.

-

Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve final concentrations ranging from 5 to 100 µM. The final DMSO concentration should not exceed 0.5%.

-

Incubation: Replace the existing medium with the medium containing this compound and incubate for 24 hours.

-

Resazurin Addition: Add resazurin solution to each well to a final concentration of 0.015 mg/mL and incubate for 4 hours at 37°C.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 530 nm and an emission wavelength of 590 nm using a microplate reader.

-

Data Analysis: Calculate the concentration that inhibits cell growth by 50% (IC50) using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol, based on AVME studies, allows for the quantitative determination of apoptosis.[1][2]

-

Cell Seeding: Seed 3.5 x 10^5 cells per well in a 12-well plate and incubate overnight.

-

Treatment: Treat cells with this compound at concentrations around the predetermined IC50 value (e.g., 10 and 20 µM) for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol, adapted from AVME research, is used to determine the effect of this compound on cell cycle distribution.[1][2]

-

Cell Seeding: Seed 3.5 x 10^5 cells per well in a 12-well plate and incubate overnight.

-

Treatment: Treat cells with this compound at concentrations around the IC50 value for 24 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol at -20°C for at least 30 minutes.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL). Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This is a general protocol for assessing the anti-inflammatory potential of flavonoids, which can be adapted for this compound.

-

Cell Seeding: Seed RAW 264.7 macrophage cells at a density of 5 x 10^5 cells/well in a 24-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the accumulation of nitrite, a stable metabolite of nitric oxide (NO), using the Griess reagent system according to the manufacturer's protocol.

-

Data Analysis: Calculate the percentage of inhibition of NO production by this compound compared to the LPS-stimulated control.

Visualization of Pathways and Workflows

Caption: General experimental workflow for evaluating the cellular effects of this compound.

Caption: Proposed mitochondrial apoptotic pathway induced by this compound.

Caption: Hypothesized anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

References

Application Notes and Protocols for Assessing Abyssinone V Efficacy Using MTT Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Abyssinone V, a prenylated flavonoid, has demonstrated potential as a cytotoxic agent against various cancer cell lines.[1] These application notes provide a detailed protocol for assessing the efficacy of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for evaluating cell viability and proliferation.[2] The protocol is specifically tailored for researchers investigating the anti-cancer properties of this compound in relevant cell lines such as human breast carcinoma (MCF-7 and MDA-MB-231).[3][4]

The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases of metabolically active cells.[2] The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the solubilized formazan, the cytotoxic effect of this compound can be quantified.

Data Presentation

Table 1: Recommended Cell Seeding Densities for MTT Assay

| Cell Line | Seeding Density (cells/well in 96-well plate) |

| MCF-7 | 5,000 - 10,000 |

| MDA-MB-231 | 10,000 - 20,000 |

Note: Optimal seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase during the experiment.

Table 2: this compound Concentration Range for Initial Screening

| Compound | Concentration Range (µM) | Solvent |

| This compound | 1, 5, 10, 25, 50, 100 | DMSO (Dimethyl sulfoxide) |

Note: The final concentration of DMSO in the culture medium should be less than 0.5% to avoid solvent-induced cytotoxicity.

Table 3: Incubation Times

| Experimental Step | Duration |

| Cell Seeding and Adherence | 24 hours |

| This compound Treatment | 24, 48, or 72 hours |

| MTT Reagent Incubation | 2 - 4 hours |

| Formazan Solubilization | 2 - 4 hours (or overnight) |

Experimental Protocols

Materials

-

This compound

-

Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT reagent (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Phosphate Buffered Saline (PBS), sterile

-

96-well flat-bottom sterile cell culture plates

-

Multichannel pipette

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader capable of measuring absorbance at 570 nm

Protocol

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture flask.

-

Dilute the cells in a complete culture medium to the desired seeding density (refer to Table 1).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment and recovery.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

On the day of treatment, prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations (refer to Table 2).

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

-

Include appropriate controls:

-

Untreated Control: Cells in a complete culture medium only.

-

Vehicle Control: Cells in a complete culture medium with the highest concentration of DMSO used for the this compound dilutions.

-

Blank Control: Complete culture medium without cells.

-

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well.

-

Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible under a microscope.[5]

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals. For suspension cells, centrifuge the plate before aspiration.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2]

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[2]

-

The absorbance values are directly proportional to the number of viable cells.

-

Data Analysis

-

Subtract the average absorbance of the blank control wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each this compound concentration using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) from the dose-response curve.

Mandatory Visualizations

Signaling Pathways of this compound

This compound has been shown to induce apoptosis through the intrinsic mitochondrial pathway.[5][7] This involves the generation of reactive oxygen species (ROS), downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-XL, and activation of caspases.[2][5] Additionally, this compound may modulate steroidogenesis in hormone-dependent cancers.[8][9]

Caption: Proposed signaling pathways of this compound in cancer cells.

Experimental Workflow

The following diagram outlines the major steps of the MTT assay protocol for assessing the efficacy of this compound.

Caption: Experimental workflow for the MTT assay.

References

- 1. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound-4′ Methyl Ether, a Flavanone Isolated from Erythrina droogmansiana, Exhibits Cytotoxic Effects on Human Breast Cancer Cells by Induction of Apoptosis and Suppression of Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic racemates of abyssinone I and II induces apoptosis through mitochondrial pathway in human cervix carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Abyssinones and related flavonoids as potential steroidogenesis modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Abyssinones and related flavonoids as potential steroidogenesis modulators - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Western Blot Analysis of Apoptosis Markers Following Abyssinone V Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abyssinone V, a flavonoid compound, has garnered interest for its potential as an anti-cancer agent. Evidence from studies on closely related compounds, such as this compound-4′ Methyl Ether (AVME) and Abyssinones I and II, strongly suggests that this compound induces apoptosis in cancer cells through the intrinsic mitochondrial pathway. This process is characterized by the regulation of pro- and anti-apoptotic proteins and the activation of the caspase cascade. Western blot analysis is a crucial technique to elucidate the molecular mechanisms underlying this this compound-induced apoptosis by quantifying the changes in key protein markers.

This document provides detailed protocols for performing Western blot analysis to assess the effect of this compound treatment on apoptosis markers in cancer cell lines. The presented data, based on studies of this compound analogs, serves as a representative example of expected outcomes.

Data Presentation

The following tables summarize the expected quantitative changes in key apoptosis markers after treatment with an this compound analog. These tables are based on densitometric analysis of Western blot results from studies on this compound-4′ Methyl Ether, where protein expression is normalized to a loading control (e.g., β-actin or GAPDH).

Table 1: Effect of this compound Analog on Bcl-2 Family Protein Expression

| Treatment | Concentration (µM) | Bcl-2 (Relative Expression) | Bax (Relative Expression) | Bcl-2/Bax Ratio |

| Control | 0 | 1.00 | 1.00 | 1.00 |

| This compound Analog | 10 | ↓ (Significant Decrease) | ↑ (Significant Increase) | ↓↓↓ (Significant Decrease) |

| This compound Analog | 20 | ↓↓ (More Significant Decrease) | ↑↑ (More Significant Increase) | ↓↓↓↓ (Highly Significant Decrease) |

Note: The expected trend for this compound is a dose-dependent decrease in the anti-apoptotic protein Bcl-2 and a dose-dependent increase in the pro-apoptotic protein Bax, leading to a significant reduction in the Bcl-2/Bax ratio, which promotes apoptosis.

Table 2: Effect of this compound Analog on Caspase and PARP Cleavage

| Treatment | Concentration (µM) | Cleaved Caspase-9 (Relative Expression) | Cleaved Caspase-3 (Relative Expression) | Cleaved PARP (Relative Expression) |

| Control | 0 | Baseline | Baseline | Baseline |

| This compound Analog | 10 | ↑ (Significant Increase) | ↑ (Significant Increase) | ↑ (Significant Increase) |

| This compound Analog | 20 | ↑↑ (More Significant Increase) | ↑↑ (More Significant Increase) | ↑↑ (More Significant Increase) |

Note: this compound is expected to induce a dose-dependent increase in the cleaved (active) forms of initiator caspase-9 and executioner caspase-3. The cleavage of PARP, a substrate of caspase-3, is a hallmark of apoptosis and is also expected to increase in a dose-dependent manner.

Signaling Pathways and Experimental Workflow

.dot

Caption: Apoptotic signaling pathway induced by this compound.

.dot

Caption: Experimental workflow for Western blot analysis.

Experimental Protocols

Cell Culture and Treatment with this compound

-

Cell Seeding: Seed the cancer cell line of interest (e.g., MCF-7, HeLa, A549) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Cell Culture: Culture the cells in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: Once the cells reach the desired confluency, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20 µM). A vehicle control (e.g., DMSO) should be included.

-

Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours).

Protein Extraction (Cell Lysis)

-

Cell Harvesting: After treatment, aspirate the medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well.

-

Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant (containing the total protein) to a new pre-chilled tube. Avoid disturbing the pellet.

-

Storage: Store the protein samples at -80°C until use.

Protein Quantification

-

Assay: Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.

-

Standard Curve: Prepare a standard curve using Bovine Serum Albumin (BSA).

-

Measurement: Measure the absorbance at 562 nm using a microplate reader.

-

Calculation: Calculate the protein concentration of each sample based on the standard curve.

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)

-

Sample Preparation: Mix a calculated volume of protein lysate (e.g., 20-30 µg of total protein) with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of a 10-12% SDS-polyacrylamide gel.

-

Running Conditions: Run the gel in 1x Tris-Glycine-SDS running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.

Protein Transfer

-

Membrane Activation: Activate a PVDF membrane by briefly immersing it in methanol.

-

Transfer Setup: Assemble the transfer sandwich (sponge, filter paper, gel, PVDF membrane, filter paper, sponge) and place it in a transfer apparatus.

-

Transfer Conditions: Perform the protein transfer in 1x transfer buffer (containing methanol) at a constant current or voltage (e.g., 100 V for 1-2 hours or overnight at a lower voltage at 4°C).

Immunodetection

-

Blocking: After transfer, wash the membrane with 1x Tris-Buffered Saline with 0.1% Tween 20 (TBST). Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Wash the membrane three times with TBST for 5-10 minutes each. Incubate the membrane with the primary antibody (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

-

Final Washes: Wash the membrane three times with TBST for 10-15 minutes each.

Detection and Analysis

-

Chemiluminescent Detection: Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for 1-5 minutes.

-

Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

-

Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target proteins to the loading control (e.g., β-actin).

Conclusion

The protocols and data presented provide a comprehensive guide for investigating the apoptotic effects of this compound using Western blot analysis. By examining the expression levels of key apoptosis markers, researchers can elucidate the molecular mechanisms by which this compound exerts its anti-cancer activity. The expected results, based on analogs of this compound, point towards the induction of the intrinsic apoptotic pathway, making it a promising candidate for further investigation in cancer therapy.

Application Notes and Protocols: Zymography Assay for Measuring MMP-9 Inhibition by Abyssinone V

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major constituent of basement membranes.[1][2] Upregulated MMP-9 activity is implicated in various pathological processes, including tumor invasion, metastasis, and angiogenesis.[3][4] Consequently, the inhibition of MMP-9 has emerged as a promising therapeutic strategy for various diseases, notably cancer.